molecular formula C17H16N2O2 B4233771 N-(4-cyanophenyl)-2-(4-methylphenoxy)propanamide

N-(4-cyanophenyl)-2-(4-methylphenoxy)propanamide

Cat. No. B4233771
M. Wt: 280.32 g/mol
InChI Key: PSBLRKQTJAUDRF-UHFFFAOYSA-N
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Description

N-(4-cyanophenyl)-2-(4-methylphenoxy)propanamide, also known as CR4056, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic benefits. This compound belongs to the family of fatty acid amide hydrolase (FAAH) inhibitors, which are known to modulate the endocannabinoid system. The endocannabinoid system plays a vital role in regulating various physiological processes, including pain, inflammation, and mood.

Mechanism of Action

N-(4-cyanophenyl)-2-(4-methylphenoxy)propanamide exerts its pharmacological effects by inhibiting the enzyme FAAH, which is responsible for the breakdown of endocannabinoids. Endocannabinoids are lipid-based neurotransmitters that bind to cannabinoid receptors in the body and regulate various physiological processes. By inhibiting FAAH, N-(4-cyanophenyl)-2-(4-methylphenoxy)propanamide increases the levels of endocannabinoids in the body, leading to analgesic, anti-inflammatory, and anxiolytic effects.
Biochemical and Physiological Effects
N-(4-cyanophenyl)-2-(4-methylphenoxy)propanamide has been shown to increase the levels of endocannabinoids, such as anandamide and 2-arachidonoylglycerol, in the body. These endocannabinoids bind to cannabinoid receptors, CB1 and CB2, in the body and regulate various physiological processes. The analgesic effect of N-(4-cyanophenyl)-2-(4-methylphenoxy)propanamide is mediated by the activation of CB1 receptors in the spinal cord, which inhibits the transmission of pain signals. The anti-inflammatory effect of N-(4-cyanophenyl)-2-(4-methylphenoxy)propanamide is mediated by the activation of CB2 receptors in immune cells, which reduces the production of pro-inflammatory cytokines. The anxiolytic effect of N-(4-cyanophenyl)-2-(4-methylphenoxy)propanamide is mediated by the activation of CB1 receptors in the brain, which regulates the release of neurotransmitters such as dopamine and serotonin.

Advantages and Limitations for Lab Experiments

N-(4-cyanophenyl)-2-(4-methylphenoxy)propanamide has several advantages for lab experiments. It is a potent and selective FAAH inhibitor, which makes it an ideal tool for studying the endocannabinoid system. The compound has also been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, N-(4-cyanophenyl)-2-(4-methylphenoxy)propanamide has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to administer in aqueous solutions. The compound also has low bioavailability, which limits its effectiveness in some animal models.

Future Directions

N-(4-cyanophenyl)-2-(4-methylphenoxy)propanamide has shown promising results in preclinical studies, and there is a need for further research to explore its potential therapeutic benefits. Some of the future directions for research include:
1. Clinical trials to investigate the safety and efficacy of N-(4-cyanophenyl)-2-(4-methylphenoxy)propanamide in humans.
2. Studies to explore the potential of N-(4-cyanophenyl)-2-(4-methylphenoxy)propanamide in the treatment of other conditions, such as epilepsy and addiction.
3. Investigation of the molecular mechanisms underlying the analgesic, anti-inflammatory, and anxiolytic effects of N-(4-cyanophenyl)-2-(4-methylphenoxy)propanamide.
4. Development of novel formulations of N-(4-cyanophenyl)-2-(4-methylphenoxy)propanamide to improve its solubility and bioavailability.
5. Studies to investigate the potential of N-(4-cyanophenyl)-2-(4-methylphenoxy)propanamide in combination with other drugs for the treatment of various conditions.
Conclusion
In conclusion, N-(4-cyanophenyl)-2-(4-methylphenoxy)propanamide is a novel compound that has shown promising results in preclinical studies for its potential therapeutic benefits. The compound exerts its pharmacological effects by inhibiting the enzyme FAAH, which leads to increased levels of endocannabinoids in the body. N-(4-cyanophenyl)-2-(4-methylphenoxy)propanamide has been shown to have analgesic, anti-inflammatory, and anxiolytic effects in animal models. However, further research is needed to explore its potential therapeutic benefits and to overcome its limitations for lab experiments.

Scientific Research Applications

N-(4-cyanophenyl)-2-(4-methylphenoxy)propanamide has been extensively studied in various preclinical models for its potential therapeutic benefits. It has been shown to have analgesic, anti-inflammatory, and anxiolytic effects in animal models. The compound has also been investigated for its potential use in the treatment of neuropathic pain, osteoarthritis, and anxiety disorders.

properties

IUPAC Name

N-(4-cyanophenyl)-2-(4-methylphenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-12-3-9-16(10-4-12)21-13(2)17(20)19-15-7-5-14(11-18)6-8-15/h3-10,13H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSBLRKQTJAUDRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(C)C(=O)NC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-cyanophenyl)-2-(4-methylphenoxy)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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